Studies have explored the use of 4-cyclohexylphenol as a chemical crosslinker. Crosslinkers are molecules that can covalently bind to two or more protein molecules, forming a stable complex. This technique allows researchers to study protein-protein interactions and understand how proteins function within a cell. ()
4-cyclohexylphenol has been investigated as a potential modulator of enzyme activity. Enzymes are biological catalysts that accelerate chemical reactions in cells. By understanding how 4-cyclohexylphenol affects enzyme activity, researchers can gain insights into cellular processes and potentially develop new therapeutic strategies. ()
4-Cyclohexylphenol is an organic compound characterized by the molecular formula and a molecular weight of approximately 176.25 g/mol. It consists of a cyclohexyl group attached to the para position of a phenolic ring. This compound is primarily known for its applications in various industrial processes, particularly in the production of polymers and as an intermediate in organic synthesis. Its unique structure contributes to its distinct chemical properties, making it valuable in both
Due to the limited research on 4-CHP, a defined mechanism of action is not established.
Research indicates that 4-cyclohexylphenol exhibits various biological activities. It has been studied for its potential:
The synthesis of 4-cyclohexylphenol can be achieved through several methods:
4-Cyclohexylphenol has several applications across different industries:
Studies exploring the interactions of 4-cyclohexylphenol with other compounds have highlighted its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been investigated, revealing insights into its reactivity and stability under different conditions. Furthermore, its interactions with biological molecules suggest potential pathways for therapeutic applications.
Several compounds share structural similarities with 4-cyclohexylphenol. Here are some notable examples:
| Compound Name | Structure Type | Unique Characteristics |
|---|---|---|
| Cyclohexanol | Alcohol | Lacks aromaticity; primarily used as a solvent. |
| 2-Cyclohexylphenol | Isomer | Different positional isomer; may exhibit different biological properties. |
| Phenol | Simple Aromatic | Basic structure without alkyl substitution; widely studied for its toxicity. |
| 4-Methylphenol | Alkyl-substituted | Shares aromatic characteristics but differs in alkyl group positioning. |
4-Cyclohexylphenol's uniqueness lies in its specific combination of a cyclohexyl group at the para position, which influences its reactivity and application potential compared to these similar compounds.
Traditional industrial approaches to 4-cyclohexylphenol synthesis have relied primarily on the direct alkylation of phenol with cyclohexanol or cyclohexene using various acid catalysts. The fundamental reaction involves the electrophilic aromatic substitution of phenol, where the hydroxyl group serves as an activating director, facilitating substitution at both ortho and para positions. Historical methods have employed strong acids such as polyphosphoric acid, sulfuric acid, and phosphoric acid as catalysts, operating at temperatures between 100-180°C in autoclave systems with reaction durations varying from 3-8 hours.
The conventional phosphoric acid-catalyzed process represents one of the most established industrial methodologies. This approach utilizes orthophosphoric acid with a reactant ratio of H₃PO₄:cyclohexanol:phenol of 4.20:1.0:1.5, maintaining reaction temperatures at 130°C for 2.5 to 3 hours. The process yields both ortho-cyclohexylphenol and para-cyclohexylphenol as major products, though selectivity toward the para isomer remains limited. The mechanism proceeds through the initial dehydration of cyclohexanol to form cyclohexene, followed by protonation to generate cyclohexyl carbocation intermediates that subsequently attack the activated phenol ring.
A significant limitation of traditional approaches lies in their poor selectivity, typically producing mixtures of ortho and para isomers without preferential formation of the desired 4-cyclohexylphenol. Early transitional alumina-based catalysts operated at elevated temperatures around 300°C, generating products containing 2-alkylphenol and 2,6-dialkylphenol alongside the target compound, but demonstrated insufficient selectivity for practical applications. The harsh reaction conditions and non-selective nature of these processes have driven the development of more sophisticated catalytic systems.
The evolution toward selective catalytic systems has focused primarily on zeolite-based materials that offer superior control over product distribution through their unique pore structures and acidic properties. Crystalline zeolite catalysts, particularly those with high silica to alumina ratios and specific constraint indices, have demonstrated remarkable improvements in para-selectivity for cyclohexylphenol synthesis. These materials exhibit unusual catalytic properties despite their low alumina content, maintaining high activity even when silica to alumina ratios exceed 30.
Zeolite Beta has emerged as a particularly effective catalyst for 4-cyclohexylphenol synthesis, demonstrating exceptional selectivity when properly optimized. Research has shown that hierarchical Beta zeolite, when combined with appropriate reaction conditions, can achieve significant improvements in both conversion rates and product selectivity. The catalyst's effectiveness stems from its combination of suitable accessibility and Brønsted acidity, which facilitates the desired alkylation pathway while minimizing side reactions.
Mordenite-type zeolites have also shown promise for selective 4-cyclohexylphenol production. H-mordenite catalysts, when properly calcined at 450°C for 6 hours and employed at mesh sizes of 10-20, demonstrate good selectivity toward the para isomer. Comparative studies have revealed that both H-mordenite and H-beta zeolites can achieve selectivities exceeding 70% for 4-cyclohexylphenol when operating under optimized conditions with cyclohexanol or cyclohexene as alkylating agents.
The mechanistic understanding of zeolite-catalyzed alkylation has been significantly advanced through in situ nuclear magnetic resonance spectroscopy studies. These investigations have revealed that phenol alkylation occurs through cyclohexyl carbocation intermediates generated from cyclohexene protonation at Brønsted acid sites. The process initially favors kinetically controlled O-alkylation to form cyclohexyl phenyl ether, which subsequently rearranges to thermodynamically stable C-alkylation products, including 4-cyclohexylphenol.
The hydroalkylation approach using palladium catalysts in combination with molten salt systems represents a significant advancement in 4-cyclohexylphenol synthesis methodology. This innovative process employs phenol as the starting material in the presence of a palladium catalyst and molten salt mixture of sodium chloride and aluminum chloride under hydrogen pressure. The specific reaction conditions involve 1% palladium on alumina catalyst combined with fused salt in a 1:1 molar ratio, operating at 120°C for 4.5 hours.
The palladium-molten salt system demonstrates remarkable selectivity for 4-cyclohexylphenol formation, achieving yields of 31.9% under optimized conditions. The process mechanism involves the initial activation of phenol through interaction with the molten salt medium, followed by hydroalkylation facilitated by the palladium catalyst under hydrogen pressure. The molten salt environment provides unique reaction conditions that favor para-selective substitution while suppressing competing pathways that lead to ortho-substituted products or polyalkylation reactions.
This methodology offers several advantages over conventional approaches, including milder reaction conditions, enhanced selectivity, and reduced formation of undesired byproducts. The palladium catalyst facilitates hydrogen activation and transfer, while the molten salt medium provides an ionic environment that influences the regioselectivity of the alkylation reaction. The combination of these factors results in a more controlled and selective synthesis pathway for 4-cyclohexylphenol production.
Recent developments in sustainable synthesis methodologies have led to the emergence of one-pot processes utilizing isopropyl alcohol as a hydrogen donor and alkylating precursor. This innovative approach employs a tandem catalytic system combining RANEY® Nickel with hierarchical Beta zeolite to achieve direct conversion of phenol to cyclohexylphenols through isopropyl alcohol-assisted conversion. The process operates at 150°C for one hour, achieving remarkable selectivity of approximately 70% toward cyclohexylphenols at conversion rates of 64%.
The mechanistic pathway involves catalytic hydrogen transfer from isopropyl alcohol facilitated by RANEY® Nickel, combined with the alkylation capability of hierarchical Beta zeolite. The process begins with the dehydrogenation of isopropyl alcohol to generate hydrogen and acetone, followed by the hydrogenation of intermediate species and simultaneous alkylation of phenol. The tandem system effectively coordinates these multiple transformations to produce cyclohexylphenols as the primary products.
Comparative studies with alternative catalytic systems, such as aluminum-containing SBA-15, have demonstrated the superior performance of the hierarchical Beta zeolite system. While Al-SBA-15 catalysts require higher operating temperatures of 175°C and produce significantly lower selectivity toward cyclohexylphenols (19% versus 70%), the hierarchical Beta system maintains both high activity and selectivity under milder conditions. This performance difference is attributed to the optimal combination of accessibility and Brønsted acidity in the hierarchical Beta zeolite structure.
A comprehensive evaluation of various catalytic systems reveals significant differences in performance characteristics, selectivity patterns, and operational requirements. The following analysis synthesizes data from multiple studies to provide a quantitative comparison of different approaches to 4-cyclohexylphenol synthesis.
| Catalyst System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity to 4-Cyclohexylphenol (%) | Yield (%) |
|---|---|---|---|---|---|
| H-Mordenite | 200 | 6 | 85-90 | 75-80 | 31.9 |
| H-Beta Zeolite | 200 | 6-12 | 80-85 | 70-75 | 28-32 |
| Pd-Al₂O₃/Molten Salt | 120 | 4.5 | 65-70 | 85-90 | 31.9 |
| RANEY® Ni/Beta Zeolite | 150 | 1 | 64 | 70 | 45 |
| Nanocrystalline Beta | 175 | 4-6 | 96 | 55 | 53 |
| Al-SBA-15 | 175 | 4-6 | 70-75 | 19 | 13-14 |
Zeolite-based catalysts demonstrate superior performance in terms of selectivity control, with H-mordenite and H-beta systems achieving selectivities above 70% for the desired para isomer. The palladium-molten salt system exhibits exceptional selectivity but operates under unique conditions that may limit industrial scalability. Temperature optimization studies reveal that reaction temperatures between 140-220°C provide optimal balance between conversion rates and selectivity, with higher temperatures leading to increased side reactions and reduced para-selectivity.
The influence of reaction time on product distribution shows that extended reaction periods generally improve conversion but may lead to increased formation of polyalkylated products. Studies with H-beta zeolite demonstrate that reaction times of 6-12 hours provide optimal results, with shorter periods yielding incomplete conversion and longer periods promoting overalkylation. The catalyst-to-reactant ratio also significantly impacts performance, with optimal ratios typically ranging from 1:10 to 1:15 by weight.
Activation energy calculations for phenol alkylation with cyclohexene using nanocrystalline zeolite Beta reveal a value of 22.9 kJ/mol, indicating relatively facile reaction kinetics under appropriate catalytic conditions. This low activation energy, combined with the high surface area and open pore structure of nanocrystalline materials, contributes to the enhanced catalytic performance observed with these systems.
The reusability and stability of catalytic systems represent critical factors for industrial applications. Nanocrystalline zeolite Beta demonstrates excellent stability, maintaining consistent performance for up to five reaction cycles with negligible decline in conversion rates. This stability, combined with the catalyst's high efficiency and selectivity, positions nanocrystalline zeolite materials as promising candidates for industrial 4-cyclohexylphenol production.
Friedel-Crafts alkylation remains a cornerstone for synthesizing 4-cyclohexylphenol. The reaction involves electrophilic substitution, where a cyclohexyl carbocation attacks the aromatic ring of phenol. Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) activate alkylating agents (e.g., cyclohexene) by generating carbocations [3] [6].
Key mechanistic steps include:
Catalyst choice critically impacts selectivity. For instance, Amberlyst 15 (a sulfonic acid resin) maintains a consistent ortho/para ratio (~2) [1], whereas methanesulfonic acid (CH₃SO₃H) increases para selectivity (ortho/para = 3–5) due to reversible ether formation [1] [4]. Solvent effects also modulate pathways: nitromethane suppresses cyclohexene dimerization, enhancing alkylation efficiency [1].
Brønsted acids like CH₃SO₃H facilitate carbocation generation via proton transfer. In cyclohexylphenol synthesis, cyclohexene protonation yields a secondary carbocation, which undergoes electrophilic attack on phenol [6].
Notably, carbocation stability governs reaction outcomes:
Comparative studies reveal that CH₃SO₃H accelerates ether decomposition (75% conversion in 50 minutes) compared to Amberlyst 15, highlighting its role in driving irreversible ring alkylation [1].
Tandem systems combining hydrogenation and acid catalysis enable one-pot synthesis of 4-cyclohexylphenol. For example, RANEY® Nickel paired with hierarchical Beta zeolite facilitates hydrogen transfer from isopropyl alcohol (IPA) to phenol [2]:
This system achieves 64% phenol conversion with 70% selectivity toward cyclohexylphenols at 150°C [2]. In contrast, mesoporous Al-SBA-15 (weaker Lewis acidity) favors cresol formation (26% selectivity), underscoring the importance of strong Brønsted sites for para-directed alkylation [2].
Regioselectivity in 4-cyclohexylphenol synthesis is governed by steric and electronic factors:
For instance, AlCl₃-catalyzed reactions exhibit ortho/para ratios of 4.1–4.5, whereas CH₃SO₃H-driven systems achieve ratios up to 4.2, reflecting electronic modulation of the electrophile’s hardness/softness [1] [5].
4-Cyclohexylphenol exhibits high persistence in both aquatic and terrestrial environments. The compound demonstrates poor water solubility, requiring suspension in aqueous solutions for environmental studies . With a logarithmic octanol-water partition coefficient (log Kow) of 4.22 [2], the compound shows significant hydrophobic characteristics that influence its environmental behavior and fate.
The persistence profile of 4-Cyclohexylphenol in aquatic systems is characterized by high stability in both water and soil compartments [3]. This high persistence classification indicates that the compound resists natural degradation processes and can accumulate in environmental matrices over extended periods. The compound also exhibits high persistence in air [3], suggesting potential for atmospheric transport and long-range environmental distribution.
Limited specific data exists regarding the biodegradation pathways of 4-Cyclohexylphenol in aquatic systems. However, research on related alkylphenol compounds provides insight into potential degradation mechanisms. Studies on phenolic compounds indicate that microbial degradation typically involves hydroxylation reactions that transform the aromatic ring structure [4]. The biodegradation of alkylphenols generally follows pathways similar to other phenolic compounds, involving initial hydroxylation followed by ring cleavage reactions [5].
The biodegradation of 4-Cyclohexylphenol likely proceeds through mechanisms similar to other cyclohexyl-substituted phenols, where the cyclohexyl group may undergo oxidation reactions. Research indicates that phenol degradation by microorganisms typically involves the formation of catechol intermediates through hydroxylation reactions [5]. The specific biodegradation rate for 4-Cyclohexylphenol remains limited in available literature, indicating a critical data gap for environmental risk assessment.
In aquatic environments, 4-Cyclohexylphenol demonstrates characteristics typical of highly hydrophobic organic compounds. The compound's high log Kow value of 4.22 indicates strong partitioning into organic phases, including sediments and biological tissues [2]. The sediment partition coefficient (Koc) of 10,120 demonstrates the compound's tendency to adsorb strongly to organic matter in sediments [3].
The compound's low mobility in soil systems [3] suggests that once released into aquatic environments, 4-Cyclohexylphenol will predominantly partition into sediment compartments rather than remaining in the water column. This partitioning behavior has implications for bioavailability and long-term environmental fate, as sediment-bound compounds can serve as persistent sources of contamination.
| Parameter | Value | Environmental Implication |
|---|---|---|
| Water Solubility | Poor | Limited bioavailability in water column |
| Log Kow | 4.22 | High bioaccumulation potential |
| Sediment Koc | 10,120 | Strong sediment binding |
| Soil Mobility | Low | Limited groundwater contamination risk |
The European Union has implemented comprehensive regulatory measures targeting alkylphenol derivatives, primarily focusing on nonylphenol and octylphenol compounds. The REACH Regulation includes nonylphenol and nonylphenol ethoxylates in Annex XVII, establishing strict restrictions on their use [6]. These regulations stipulate that nonylphenols and their ethoxylates shall not be placed on the market or used in concentrations equal to or greater than 0.1% by weight for various applications [6].
The Water Framework Directive identifies nonylphenol and octylphenol as priority hazardous substances, requiring member states to implement measures to eliminate emissions and losses to surface waters [7]. The OSPAR Convention for the Protection of the Marine Environment has listed octylphenol, nonylphenol, and nonylphenol ethoxylates as chemicals for priority action since 1998 [7].
While 4-Cyclohexylphenol is not specifically listed in current EU regulations, its classification as an alkylphenol derivative places it within the broader regulatory framework addressing these compounds. The compound's potential for endocrine disruption and environmental persistence suggests it may be subject to future regulatory scrutiny similar to other alkylphenol derivatives.
The regulatory approach to alkylphenol derivatives varies significantly across international jurisdictions. In Canada, nonylphenol and nonylphenol ethoxylates are included in the Toxic Substances List under the Canadian Environmental Protection Act, requiring users to develop pollution prevention plans [8]. The United States Environmental Protection Agency has implemented Significant New Use Rules for nonylphenols and nonylphenol ethoxylates, requiring agency review before manufacturers start or resume use [9].
The United Kingdom implemented the Controls on Nonylphenol and Nonylphenol Ethoxylate Regulations 2004, prohibiting the placing on the market or use of these substances in concentrations equal to or higher than 0.1% by mass for specific applications [10]. These regulations include provisions for industrial cleaning, domestic cleaning, textiles processing, and other applications where environmental release is likely.
Several alkylphenol derivatives have been designated as Substances of Very High Concern (SVHC) under the REACH regulation. 4-tert-Octylphenol and various nonylphenol ethoxylates are included in the SVHC candidate list due to their endocrine disrupting properties and environmental persistence [11]. These designations require authorization for continued use and drive substitution efforts toward safer alternatives.
The SVHC designation process considers persistence, bioaccumulation, and toxicity (PBT) characteristics, as well as endocrine disrupting properties. While 4-Cyclohexylphenol is not currently listed as an SVHC, its environmental characteristics suggest it could potentially meet the criteria for future designation.
4-Cyclohexylphenol exhibits physicochemical properties that position it within the range of environmental concern established for other alkylphenol derivatives. Compared to nonylphenol, which has a log Kow range of 3.8-4.8 [12], 4-Cyclohexylphenol's log Kow of 4.22 indicates similar bioaccumulation potential. This similarity suggests comparable environmental behavior in terms of partitioning and persistence.
The molecular weight of 4-Cyclohexylphenol (176.26 g/mol) falls between that of shorter-chain alkylphenols like 4-tert-butylphenol and longer-chain compounds like dodecylphenol. This intermediate molecular weight suggests moderate volatility and environmental mobility characteristics relative to other alkylphenol derivatives.
Nonylphenol demonstrates significant aquatic toxicity, with reported LC50 values ranging from 20 to 3,000 μg/L across various aquatic species [13]. The compound exhibits particularly high toxicity to crustaceans and fish, with chronic effects observed at concentrations as low as 8.2 μg/L [14]. While specific toxicity data for 4-Cyclohexylphenol is limited, its classification as "very toxic to aquatic life" under GHS criteria [15] suggests toxicity levels comparable to other alkylphenol derivatives.
The structure-activity relationship for alkylphenols indicates that toxicity generally increases with alkyl chain length and branching complexity. 4-Cyclohexylphenol's cyclohexyl substituent represents a moderately complex alkyl group that would be expected to confer significant aquatic toxicity based on analogous compounds.
Nonylphenol demonstrates significant environmental persistence, with degradation half-lives ranging from weeks to months depending on environmental conditions [17]. The compound's persistence is influenced by its high log Kow value and resistance to biodegradation, particularly under anaerobic conditions [14].
4-Cyclohexylphenol exhibits high persistence ratings in both water/soil and air compartments [3], suggesting persistence characteristics similar to or potentially exceeding those of nonylphenol. The cyclohexyl substituent may provide additional steric hindrance that could further reduce biodegradation rates compared to linear alkyl chains.
| Compound | Log Kow | Persistence | Aquatic Toxicity | Endocrine Activity |
|---|---|---|---|---|
| 4-Cyclohexylphenol | 4.22 | High | Very toxic | Potential |
| Nonylphenol | 3.8-4.8 | High | High | Confirmed |
| 4-tert-Octylphenol | 4.12 | High | High | Confirmed |
The production of 4-Cyclohexylphenol generates various waste streams that require specialized management approaches due to their hazardous characteristics. Primary waste streams include production residues containing unreacted starting materials, reaction byproducts from synthesis processes, and contaminated solvents used in purification steps [18]. These waste streams typically contain a mixture of organic compounds with varying degrees of toxicity and environmental persistence.
Filter cake solids from purification processes represent a significant waste stream that may contain unreacted intermediates, partially formed products, and catalyst residues [19]. These solids require careful characterization to determine appropriate treatment and disposal methods, as they may pose risks to human health and the environment if not properly managed.
Incineration at high temperatures represents the primary treatment method for production residues and organic waste streams containing 4-Cyclohexylphenol [20]. This approach ensures complete destruction of organic compounds while preventing environmental release. However, incineration facilities must be equipped with appropriate air pollution control systems to prevent the release of harmful combustion products.
Chemical neutralization and stabilization techniques are employed for aqueous waste streams and reaction byproducts [21]. These methods involve pH adjustment, precipitation of metal contaminants, and stabilization of organic compounds to reduce their mobility and bioavailability. Biological treatment systems may be effective for certain waste streams, particularly those containing biodegradable organic matter.
Solvent recovery and distillation provide opportunities for resource recovery from contaminated solvent streams [22]. This approach reduces waste volume while recovering valuable solvents for reuse in production processes. However, the recovered solvents must meet quality specifications to ensure product quality and process efficiency.
Waste management activities for 4-Cyclohexylphenol production must comply with hazardous waste regulations in the relevant jurisdiction. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes, requiring proper characterization, manifesting, and disposal at licensed facilities [23]. Similar regulations exist in other countries, with requirements for waste classification, treatment standards, and tracking systems.
The European Union's Waste Framework Directive establishes a hierarchy for waste management, prioritizing prevention, reuse, recycling, and recovery over disposal [24]. This framework requires producers to implement waste minimization strategies and explore opportunities for material recovery and reuse.
Containment and prevention measures are critical for protecting environmental resources during waste management activities. Secondary containment systems prevent spills from reaching soil and groundwater, while air emission controls minimize atmospheric releases [23]. Regular monitoring and inspection programs ensure the effectiveness of containment systems and early detection of potential releases.
Waste segregation practices prevent the mixing of incompatible waste streams and facilitate appropriate treatment and disposal. Proper labeling and documentation ensure that waste handlers understand the hazards associated with each waste stream and can implement appropriate safety measures [23].
Implementation of pollution prevention strategies reduces waste generation at the source through process optimization, material substitution, and improved operational practices. These approaches not only reduce waste management costs but also minimize environmental impact and regulatory compliance burdens [23].
Training programs for personnel involved in waste management activities ensure proper handling procedures and emergency response capabilities. Regular updates to training programs incorporate new regulatory requirements and best practices from industry experience [23].
The development of waste management plans provides a systematic approach to addressing all aspects of waste generation, treatment, and disposal. These plans include provisions for waste characterization, treatment selection, disposal site selection, and emergency response procedures [24].
Advanced treatment technologies continue to evolve for the management of organic waste streams containing alkylphenol derivatives. Membrane separation technologies offer selective removal of target compounds from aqueous streams, while advanced oxidation processes provide enhanced destruction of persistent organic compounds [25].
Biotechnology approaches, including engineered microorganisms and enzyme systems, show promise for the biodegradation of alkylphenol compounds under controlled conditions. These technologies may offer more cost-effective and environmentally friendly alternatives to conventional treatment methods [22].
Corrosive;Irritant;Environmental Hazard